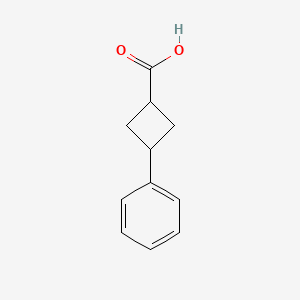

3-Phenylcyclobutanecarboxylic acid

Description

The exact mass of the compound this compound is 176.083729621 g/mol and the complexity rating of the compound is 188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSJHQBPJQYNTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216232 | |

| Record name | Cyclobutanecarboxylic acid, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66016-28-2, 16204-48-1 | |

| Record name | 3-Phenylcyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66016-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanecarboxylic acid, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylcyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,3s)-3-phenylcyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3-Phenylcyclobutanecarboxylic Acid for Medicinal Chemistry and Drug Development

Abstract

3-Phenylcyclobutanecarboxylic acid is a valuable building block in medicinal chemistry, offering a conformationally restricted scaffold that introduces three-dimensional complexity into drug candidates. This guide provides a detailed, in-depth exploration of a reliable synthetic pathway to access this compound, beginning with commercially relevant precursors. We delve into the causality behind experimental choices, offering field-proven insights for researchers. Furthermore, a comprehensive guide to the structural characterization of the final product using modern spectroscopic techniques—including NMR, IR, and Mass Spectrometry—is presented to ensure compound identity and purity. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this compound.

Introduction: The Strategic Value of the Cyclobutane Motif

In the landscape of drug discovery, the strategic incorporation of small, rigid carbocyclic rings like cyclobutane has become a powerful tool for optimizing lead compounds. The cyclobutane framework imparts a high degree of conformational rigidity, which can lock a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target. Its three-dimensional nature serves as a non-planar phenyl ring bioisostere, improving physicochemical properties such as solubility while moving away from the "flatland" of traditional aromatic compounds. This compound, in particular, serves as a key intermediate, presenting a carboxylic acid handle for further chemical elaboration and a phenyl group for diverse pharmacophoric interactions.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The most robust and well-documented synthesis of cis-3-phenylcyclobutanecarboxylic acid proceeds from ethyl 3-oxocyclobutanecarboxylate.[1] This starting material is advantageous due to its commercial availability and the strategic positioning of the ketone, which serves as a reactive handle for introducing the phenyl group.

The retrosynthetic analysis reveals a logical three-step sequence:

-

C-C Bond Formation: The primary carbon-carbon bond between the cyclobutane ring and the phenyl group is formed via a Grignard reaction. This retrosynthetically disconnects the target molecule to phenylmagnesium bromide and ethyl 3-oxocyclobutanecarboxylate.

-

Deoxygenation: The tertiary alcohol resulting from the Grignard addition must be removed. A hydrogenolysis reaction is the ideal choice for cleaving the benzylic C-O bond.

-

Functional Group Interconversion: The final carboxylic acid is unmasked from its ethyl ester precursor via a simple saponification.

This strategy is efficient and provides excellent control over the desired cis-stereochemistry of the final product.[1]

References

physical and chemical properties of 3-phenylcyclobutanecarboxylic acid

An In-Depth Technical Guide to 3-Phenylcyclobutanecarboxylic Acid

Introduction: The Rising Prominence of the Cyclobutane Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the pursuit of novel molecular scaffolds that offer both structural rigidity and three-dimensional complexity is paramount. Among these, the cyclobutane motif has emerged as a significantly underutilized yet highly valuable framework.[1] Its unique puckered conformation, increased bond p-character, and relative metabolic stability make it an attractive component for designing new therapeutic agents.[1][2] This guide focuses on a key exemplar of this class: this compound.

This compound serves as a vital building block in organic synthesis. Its structure combines a rigid cyclobutane core with a phenyl group and a reactive carboxylic acid handle, offering multiple points for diversification. The presence of stereoisomers—cis and trans—further expands its utility, allowing for fine-tuned control over the spatial arrangement of substituents, a critical factor in optimizing drug-target interactions.[2] This document provides a comprehensive overview of the , its synthesis, reactivity, and its burgeoning role in the development of next-generation pharmaceuticals.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its application in synthesis and drug design. These properties are summarized in the table below. It is important to note that while experimental data for specific isomers is available, some properties for the general structure are predicted values based on computational models.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₂ | [3] |

| Molecular Weight | 176.21 g/mol | [3] |

| CAS Number | 66016-28-2 (unspecified stereochemistry) | N/A |

| 16204-48-1 (cis-isomer) | N/A | |

| 1570-98-5 (trans-isomer) | N/A | |

| Appearance | Solid | |

| Boiling Point | 330.9 ± 31.0 °C (Predicted) | N/A |

| Density | 1.195 ± 0.06 g/cm³ (Predicted) | N/A |

| pKa | 4.67 ± 0.40 (Predicted) | N/A |

| 5.985 (in 50% Ethanol at 25°C for cis-isomer) | [3] | |

| Solubility | Generally soluble in organic solvents like ethanol, toluene, and diethyl ether. Limited solubility in water, which decreases with increasing hydrocarbon content. | [4] |

Stereochemistry: The Cis and Trans Isomers

The substitution pattern on the cyclobutane ring of this compound gives rise to two diastereomers: cis and trans. In the cis-isomer, the phenyl and carboxyl groups are on the same face of the ring, while in the trans-isomer, they are on opposite faces. This stereochemical difference is not trivial; it significantly impacts the molecule's overall shape, dipole moment, and how it can interact with biological targets.[2]

The choice between the cis or trans isomer is a critical design element in medicinal chemistry. For instance, fixing the orientation of key pharmacophoric groups can lead to dramatic differences in binding affinity and biological activity.[1]

Caption: 2D representations of cis and trans isomers of this compound.

Spectroscopic Analysis

Characterization of this compound relies on standard spectroscopic techniques. The expected spectral features are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

-

O-H Stretch: A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[5]

-

C=O Stretch: A strong, sharp absorption should appear between 1710 cm⁻¹ (for the hydrogen-bonded dimer) and 1760 cm⁻¹ (for the monomer).[5]

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ correspond to the aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the cyclobutane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the carbon skeleton and stereochemistry.

-

¹H NMR:

-

Aromatic Protons: Signals for the phenyl group protons will appear in the aromatic region, typically between 7.0 and 7.5 ppm.

-

Cyclobutane Protons: The aliphatic protons on the cyclobutane ring will produce complex multiplets between 2.0 and 4.0 ppm. The exact chemical shifts and coupling constants will differ between the cis and trans isomers.

-

Carboxyl Proton: The acidic proton of the -COOH group will appear as a broad singlet far downfield, usually above 10 ppm, and its position can be concentration-dependent.[6]

-

-

¹³C NMR:

-

Carbonyl Carbon: The carboxyl carbon signal is typically found in the 170-185 ppm range.

-

Aromatic Carbons: Signals for the phenyl carbons will appear between 125 and 150 ppm.

-

Aliphatic Carbons: The sp³-hybridized carbons of the cyclobutane ring will have signals in the upfield region, generally between 20 and 50 ppm.[7]

-

Mass Spectrometry (MS)

In electron impact mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the molecule (176.21). Common fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da) or cleavage of the cyclobutane ring.

Synthesis and Reactivity

A General Synthetic Approach

A robust method for synthesizing cis-3-phenylcyclobutanecarboxylic acid and its derivatives involves a multi-step sequence starting from readily available materials.[3] The causality behind this pathway lies in the strategic construction of the cyclobutane ring followed by the installation and modification of the required functional groups.

Protocol: Synthesis of cis-3-Phenylcyclobutanecarboxylic Acid[3]

-

Grignard Reaction: An appropriate arylmagnesium bromide (e.g., phenylmagnesium bromide) is reacted with ethyl 3-ketocyclobutanecarboxylate. This step forms a tertiary alcohol intermediate. The ketone carbonyl is a strong electrophile that readily accepts the nucleophilic attack from the Grignard reagent.

-

Hydrogenolysis: The resulting tertiary alcohol is subjected to palladium-catalyzed hydrogenolysis. This reaction removes the hydroxyl group, reducing it to a C-H bond and yielding the ethyl ester of this compound.

-

Saponification: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidic workup. This is a classic ester-to-acid conversion.

-

Stereochemical Confirmation: The cis configuration of the product can be definitively established through oxidation with ruthenium tetroxide, which cleaves the phenyl ring and yields cis-1,3-cyclobutanedicarboxylic acid.[3][8]

Caption: Synthetic workflow for cis-3-phenylcyclobutanecarboxylic acid.

Chemical Reactivity

The reactivity of this compound is dominated by its carboxyl group, which undergoes reactions typical of carboxylic acids.[9]

-

Salt Formation: As an acid, it readily reacts with bases (e.g., NaOH, amines) to form carboxylate salts.[9]

-

Esterification: It can be converted to esters through reactions like the Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst).[10]

-

Amide Formation: The carboxylic acid can be activated (e.g., by conversion to an acid chloride with SOCl₂ or using coupling agents like DCC) and then reacted with amines to form amides.[10]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, (3-phenylcyclobutyl)methanol.[10]

The reactivity of carboxylic acid derivatives generally follows the order: acid chlorides > anhydrides > esters > amides.[11] This hierarchy is governed by the stability of the leaving group; weaker bases are better leaving groups, leading to more reactive derivatives.[12]

Applications in Drug Discovery

The rigid, three-dimensional nature of the cyclobutane ring makes it a privileged scaffold in drug design.[13] It serves as a non-planar bioisostere for other groups, such as phenyl rings or alkenes, and can improve pharmacokinetic properties by increasing metabolic stability and reducing planarity.[1][14]

This compound and its derivatives are valuable intermediates for synthesizing complex molecules with therapeutic potential.

-

Conformational Restriction: The cyclobutane core locks the relative orientation of the phenyl and carboxyl groups, which can be advantageous for optimizing binding to a specific protein target.[1]

-

Improved Physicochemical Properties: Incorporating a cyclobutane scaffold can enhance properties like solubility and membrane permeability compared to larger, more flexible cycloalkanes.

-

Novel Chemical Space: As an underrepresented motif in drug libraries, cyclobutane-containing molecules provide access to novel areas of chemical space, increasing the chances of discovering first-in-class therapeutics.[2][15]

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 9. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 10. jackwestin.com [jackwestin.com]

- 11. Reactions of Carboxylic Acid Derivatives - Free Sketchy MCAT Lesson [sketchy.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

A Technical Guide to the Spectroscopic Characterization of 3-Phenylcyclobutanecarboxylic Acid

Foreword for the Researcher

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecular entities is paramount. 3-Phenylcyclobutanecarboxylic acid, a molecule of interest for its potential applications in drug discovery and organic synthesis, presents a unique spectroscopic challenge due to its stereoisomeric complexity and the interplay of its aliphatic ring and aromatic functionalities. This technical guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the expected spectroscopic data for both cis- and trans-3-phenylcyclobutanecarboxylic acid.

Due to the limited availability of a complete, published experimental dataset for this compound, this document adopts a predictive and pedagogical approach. By leveraging established principles of spectroscopic interpretation and drawing parallels with structurally analogous compounds, we will construct a detailed and scientifically grounded forecast of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide will not only serve as a reference for the identification of this compound but also as an educational tool to enhance the reader's understanding of spectroscopic principles in the context of complex organic molecules.

Molecular Structure and Stereoisomerism

This compound possesses a stereogenic center at the carbon bearing the phenyl group and another at the carbon bearing the carboxylic acid group. This gives rise to two diastereomers: cis and trans. The relative orientation of the phenyl and carboxyl groups significantly influences the magnetic environment of the protons and carbons, leading to distinct NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound, particularly for differentiating between the cis and trans isomers.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the acidic proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using the same instrument. A proton-decoupled sequence is standard. A longer relaxation delay (5-10 seconds) may be necessary for the full observation of quaternary carbons.

Predicted ¹H NMR Spectra

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The key to differentiating the cis and trans isomers lies in the chemical shifts and coupling constants of the cyclobutane ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound

| Assignment | Predicted δ (ppm) - trans isomer | Predicted δ (ppm) - cis isomer | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | 10.0 - 12.0 | broad singlet | 1H |

| Aromatic Protons (C₆H₅) | 7.20 - 7.40 | 7.20 - 7.40 | multiplet | 5H |

| Methine Proton (-CH-Ph) | ~3.5 - 3.8 | ~3.8 - 4.1 | multiplet | 1H |

| Methine Proton (-CH-COOH) | ~3.0 - 3.3 | ~3.3 - 3.6 | multiplet | 1H |

| Methylene Protons (-CH₂) | ~2.2 - 2.8 | ~2.4 - 3.0 | multiplet | 4H |

Expertise & Experience in Interpretation:

-

Stereochemical Influence: In the trans isomer, the phenyl and carboxyl groups are on opposite sides of the ring, leading to a more shielded environment for the cyclobutane protons compared to the cis isomer, where these bulky groups are on the same side, causing greater deshielding. This is reflected in the slightly upfield chemical shifts predicted for the trans isomer's ring protons.

-

Coupling Constants: The vicinal coupling constants (³J) between the methine protons and the adjacent methylene protons will be crucial for confirming the stereochemistry. In cyclobutane systems, trans coupling constants are typically smaller than cis coupling constants.

Predicted ¹³C NMR Spectra

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted δ (ppm) |

| Carboxylic Carbon (-COOH) | 175 - 180 |

| Aromatic Carbon (C-ipso) | 140 - 145 |

| Aromatic Carbons (C-ortho, C-meta, C-para) | 125 - 130 |

| Methine Carbon (-CH-Ph) | 40 - 45 |

| Methine Carbon (-CH-COOH) | 38 - 43 |

| Methylene Carbons (-CH₂) | 30 - 35 |

Authoritative Grounding: The predicted chemical shifts are based on established ranges for similar functional groups and carbon environments. For instance, the carboxylic acid carbon is expected in the 170-185 ppm region, and aromatic carbons typically appear between 125-150 ppm.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.

Experimental Protocol: IR Spectrum Acquisition

Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For solution-phase analysis, dissolve the compound in a suitable solvent like CCl₄.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Aliphatic |

| ~1700 (strong) | C=O stretch | Carboxylic Acid |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Carboxylic Acid |

| ~950 (broad) | O-H bend | Carboxylic Acid |

Trustworthiness of Interpretation: The presence of a very broad absorption band from 3300-2500 cm⁻¹ due to the hydrogen-bonded O-H stretch of the carboxylic acid dimer, coupled with a strong carbonyl (C=O) absorption around 1700 cm⁻¹, is a highly reliable indicator of a carboxylic acid functionality.[3] The aromatic C-H and C=C stretching bands further confirm the presence of the phenyl group.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrum Acquisition

Protocol:

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Electron ionization (EI) can also be used to induce more extensive fragmentation.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer will provide adequate resolution for determining the molecular weight.

Predicted Mass Spectrum

-

Molecular Ion: The molecular formula of this compound is C₁₁H₁₂O₂. The calculated molecular weight is 176.21 g/mol . In ESI-MS, a peak at m/z 177.08 [M+H]⁺ (positive mode) or m/z 175.07 [M-H]⁻ (negative mode) would be expected.

-

Key Fragmentation Pathways: Under EI, fragmentation of the cyclobutane ring and loss of the carboxylic acid group are anticipated. Common fragments would include the loss of COOH (m/z 131) and the phenylcyclobutyl cation.

Integrated Spectroscopic Analysis Workflow

The definitive characterization of this compound requires a synergistic approach, integrating data from all three spectroscopic techniques.

References

- 1. myneni.princeton.edu [myneni.princeton.edu]

- 2. scielo.br [scielo.br]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

discovery and history of cyclobutane derivatives

An In-Depth Technical Guide to the Discovery and History of Cyclobutane Derivatives

Abstract

The cyclobutane ring, a four-membered carbocycle, has traversed a remarkable journey from a strained chemical curiosity to a cornerstone structural motif in modern organic synthesis and medicinal chemistry. Its unique puckered conformation and inherent ring strain bestow valuable properties upon molecules, influencing their reactivity, stability, and biological activity. This technical guide provides a comprehensive exploration of the , designed for researchers, scientists, and drug development professionals. We will trace the arc of discovery from the first challenging syntheses to the development of sophisticated photochemical and catalytic methods. Furthermore, we will delve into the strategic application of the cyclobutane scaffold in drug design, culminating in a detailed examination of key therapeutic agents. This guide aims to provide not just a historical account, but also a deeper understanding of the causality behind experimental choices and the evolution of synthetic strategies that have made this strained ring an indispensable tool in the chemist's arsenal.

The Dawn of a Strained Ring: Early Syntheses and Structural Elucidation

The story of cyclobutane begins with the challenge of its creation. Possessing significant angle and torsional strain (a strain energy of 26.3 kcal mol⁻¹), the four-membered ring was initially a formidable synthetic target.[1]

The first successful synthesis of the parent cyclobutane was achieved in 1907 by Richard Willstätter and James Bruce.[2][3] Their approach involved the hydrogenation of cyclobutene, which itself was prepared through a multi-step sequence starting from a more complex precursor. This landmark achievement confirmed the existence of four-membered carbocycles, though the methods were arduous and low-yielding, limiting broader exploration. Early alternative methods included the dehalogenation of 1,4-dihalobutanes using reducing metals, a strategy that further solidified the structural concept of the cyclobutane core.[2]

These initial syntheses were crucial not just for creating the molecule but for beginning to understand its unique properties. Electron diffraction studies would later confirm that the cyclobutane ring is not planar but adopts a puckered conformation to relieve some of the torsional strain from eclipsing hydrogens.[3] This non-planar, rigid structure is a key feature that medicinal chemists now exploit to create three-dimensional diversity in drug candidates.[1][4]

The Photochemical Era: The Rise of [2+2] Cycloadditions

The most significant breakthrough in cyclobutane synthesis came not from linear, multi-step sequences, but from the elegant and powerful [2+2] cycloaddition reaction. This reaction, where two unsaturated molecules (like alkenes) join to form a four-membered ring, is now the most frequently used method for constructing cyclobutanes.[5][6]

Historically, the very first described [2+2] photocycloaddition was the dimerization of thymoquinone upon exposure to sunlight, reported by Liebermann in 1877.[5] However, it was in the mid-20th century that the synthetic utility of this reaction was fully realized. The key insight was that while thermal [2+2] cycloadditions of simple alkenes are forbidden by the Woodward-Hoffmann rules, photochemical excitation allows the reaction to proceed readily.

The mechanism typically involves the excitation of an alkene to its triplet state, often facilitated by a photosensitizer like acetone or benzophenone.[7][8] This triplet species then adds to a ground-state alkene in a stepwise fashion via a 1,4-diradical intermediate, which subsequently closes to form the cyclobutane ring.[5][7]

This methodology gained profound biological relevance with the discovery that UV irradiation causes adjacent pyrimidine bases in DNA to undergo a [2+2] cycloaddition, forming cyclobutane pyrimidine dimers (CPDs).[1][2][4] These lesions are a primary cause of DNA damage from sun exposure and can lead to skin cancer if not repaired.[2][4][9]

Expanding the Toolkit: Modern Synthetic Methodologies

While photochemical [2+2] reactions are powerful, the field has evolved to develop a diverse array of methods that offer greater control, milder conditions, and broader substrate scope.

Table 1: Comparison of Major Cyclobutane Synthetic Strategies

| Method | Description | Advantages | Disadvantages |

| Photochemical [2+2] Cycloaddition | UV light promotes cycloaddition of alkenes, often via a triplet sensitizer.[2][5] | High efficiency for many substrates; historically significant. | Can require specialized equipment; may lead to side reactions; stereocontrol can be challenging. |

| Thermal [2+2] Cycloaddition | Heat-induced cycloaddition, typically requiring activated substrates like ketenes or fluorinated alkenes.[10] | Avoids photochemical side reactions; highly effective for specific substrate classes. | Limited to activated partners; can require high temperatures. |

| Transition Metal-Catalyzed [2+2] | Catalysts (e.g., Fe, Cu) mediate the cycloaddition under thermal conditions.[5][11] | Milder conditions than thermal methods; can offer unique selectivity. | Catalyst development is ongoing; substrate scope can be limited by the catalyst. |

| Visible Light Photoredox Catalysis | Uses a photocatalyst (e.g., Ru, Ir) to mediate cycloaddition with visible light.[12] | Very mild conditions; high functional group tolerance; excellent stereo- and regiocontrol. | Requires a photocatalyst; mechanism can be complex. |

| Non-Cycloaddition Methods | Strategies like ring expansion (e.g., of cyclopropanes) or ring contraction.[13][14][15] | Provides access to complex substitution patterns not easily made via [2+2]. | Often multi-step and substrate-specific. |

| C-H Functionalization | Forms one of the C-C bonds of a pre-existing ring or linear precursor via C-H activation.[16] | Unconventional and powerful for complex targets; avoids reactive handles. | Requires directing groups; can have challenges with regioselectivity. |

The development of visible-light photoredox catalysis represents a paradigm shift.[12] These methods, pioneered by researchers like Yoon, use catalysts that absorb low-energy visible light to initiate the cycloaddition through single-electron transfer pathways.[12][16] This approach provides exceptional control over diastereoselectivity and allows for the heterodimerization of dissimilar alkenes, a significant challenge for traditional photochemical methods.[12][16]

From Curiosity to Clinic: Cyclobutane Derivatives in Drug Discovery

The unique structural properties of the cyclobutane ring have made it an increasingly valuable scaffold for medicinal chemists.[1][4][17] As of January 2021, there were at least 39 drug candidates in preclinical or clinical development containing a cyclobutane ring.[1][4]

The rationale for incorporating this moiety is multifaceted:

-

Conformational Restriction: The rigid, puckered nature of the ring locks flexible chains into a specific bioactive conformation, which can enhance binding affinity to a biological target by minimizing the entropic penalty of binding.[4][17]

-

Improved Metabolic Stability: Replacing metabolically vulnerable groups (like a gem-dimethyl group or an alkene) with a cyclobutane can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[4]

-

Novel Physicochemical Properties: The cyclobutane ring acts as a three-dimensional, non-planar spacer that can improve properties like solubility and reduce planarity, which is often beneficial for avoiding issues like hERG toxicity or promiscuous binding.[1][4]

-

Aryl Isostere: It can serve as a non-aromatic bioisostere for a phenyl ring, providing a similar spatial arrangement of substituents while altering electronic properties and improving metabolic stability.[4]

Case Study: Carboplatin

Perhaps the most famous cyclobutane-containing drug is Carboplatin, a second-generation platinum-based anticancer agent.[1][4] It was developed to mitigate the severe nephrotoxicity associated with its predecessor, Cisplatin.[18]

The key innovation in Carboplatin was the replacement of Cisplatin's two labile chloride ligands with a more stable, bidentate cyclobutane-1,1-dicarboxylate (CBDCA) ligand.[18][19] This change dramatically slows the drug's aquation and subsequent binding to proteins and other off-target nucleophiles, reducing side effects.[18] However, once it reaches the low-chloride environment inside a cancer cell, it slowly aquates to form the same DNA-crosslinking species as Cisplatin, thereby retaining its potent antitumor activity.[18][20]

Experimental Protocol: Synthesis of Carboplatin

The synthesis of Carboplatin from Cisplatin is a well-established procedure that exemplifies the strategic use of a cyclobutane derivative to modulate drug properties.[18][19][20]

Objective: To synthesize Carboplatin by replacing the chloride ligands of Cisplatin with cyclobutane-1,1-dicarboxylate.

Materials:

-

Cisplatin (cis-[Pt(NH₃)₂Cl₂])

-

Silver nitrate (AgNO₃)

-

Cyclobutane-1,1-dicarboxylic acid

-

Deionized water

Procedure:

-

Preparation of the Diaqua Intermediate: A suspension of Cisplatin in deionized water is treated with two equivalents of an aqueous solution of silver nitrate.[18][19] The reaction is typically stirred in the dark at room temperature to facilitate the precipitation of silver chloride (AgCl).

-

Causality: Silver ions have a high affinity for chloride ions, driving the reaction forward by forming the insoluble AgCl precipitate. This effectively removes the chloride ligands from the platinum coordination sphere, allowing them to be replaced by water molecules to form the reactive diaqua intermediate, cis-[Pt(NH₃)₂(OH₂)₂]²⁺.[19]

-

-

Filtration: The reaction mixture is filtered to remove the precipitated AgCl. The filtrate, containing the soluble diaqua platinum complex, is collected.

-

Causality: This separation is critical to ensure the purity of the final product and to remove the silver salts, which would interfere with the subsequent step.

-

-

Ligand Exchange: The filtrate containing the diaqua intermediate is treated directly with an aqueous solution of cyclobutane-1,1-dicarboxylic acid (or its salt).[18][20] The mixture is heated gently (e.g., to 50-90°C) and stirred for several hours.

-

Causality: The dicarboxylate group of the cyclobutane derivative is a bidentate ligand that chelates to the platinum center, displacing the two water ligands. This chelation is thermodynamically favorable and results in the formation of the stable, neutral Carboplatin complex.

-

-

Isolation and Purification: The reaction mixture is cooled, and the volume is reduced under vacuum to induce crystallization. The resulting white crystalline solid (Carboplatin) is collected by filtration, washed with cold water and ethanol, and dried.

Conclusion and Future Outlook

The history of cyclobutane derivatives is a testament to the progress of organic chemistry. From a strained molecule that was once a significant synthetic challenge, it has become a sophisticated tool for building molecular complexity and fine-tuning pharmaceutical properties. The development of powerful and selective synthetic methods, particularly in the realm of photocatalysis, has made a vast chemical space of cyclobutane derivatives accessible.[12][13]

Looking forward, the application of C-H functionalization logic and other innovative, non-classical strategies will likely provide access to even more complex and highly substituted cyclobutane architectures.[14][16] As our understanding of the interplay between three-dimensional molecular shape and biological function deepens, the unique, rigid, and tunable scaffold of the cyclobutane ring will undoubtedly continue to play a pivotal role in the discovery of new natural products and the development of next-generation therapeutics.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutane - Wikipedia [en.wikipedia.org]

- 3. assignmentpoint.com [assignmentpoint.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. baranlab.org [baranlab.org]

- 8. scribd.com [scribd.com]

- 9. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 10. organicreactions.org [organicreactions.org]

- 11. researchgate.net [researchgate.net]

- 12. Cyclobutane synthesis [organic-chemistry.org]

- 13. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Carboplatin - Wikipedia [en.wikipedia.org]

- 19. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CARBOPLATIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

The Rising Star in Medicinal Chemistry: A Technical Guide to the Biological Activity of 3-Phenylcyclobutanecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 3-phenylcyclobutanecarboxylic acid derivatives. This class of compounds is emerging as a significant scaffold in medicinal chemistry, primarily due to the unique conformational constraints and metabolic stability imparted by the cyclobutane ring. We will delve into the rationale behind their design, methods for their synthesis, and a comprehensive overview of their known and potential biological activities, with a focus on anticancer, anti-inflammatory, and neurological applications.

The Cyclobutane Scaffold: A Strategic Choice in Drug Design

The cyclobutane moiety, once underrepresented in medicinal chemistry, is now recognized for its valuable properties in drug design. Unlike flexible aliphatic chains or flat aromatic rings, the puckered nature of the cyclobutane ring provides a rigid, three-dimensional scaffold. This rigidity can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a specific biological target. Furthermore, the cyclobutane core is generally more resistant to metabolic degradation compared to more flexible alkyl chains, potentially leading to improved pharmacokinetic profiles. The incorporation of a phenyl group and a carboxylic acid moiety onto this scaffold creates a versatile platform for generating a diverse library of compounds with a wide range of potential therapeutic applications.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several strategic routes. A common and effective method involves the reaction of an appropriate aryl Grignard reagent with ethyl 3-ketocyclobutanecarboxylate, followed by hydrogenolysis and saponification to yield the desired cis-3-phenylcyclobutanecarboxylic acid.[1] This core structure can then be further modified to produce a variety of derivatives.

Diagram of a General Synthetic Pathway

References

CAS number and molecular structure of 3-phenylcyclobutanecarboxylic acid

An In-depth Technical Guide to 3-Phenylcyclobutanecarboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of interest in medicinal chemistry and organic synthesis. We will delve into its fundamental chemical identity, including its CAS number and molecular structure, and present a detailed, field-proven synthetic protocol. Furthermore, this guide will cover the analytical characterization of the molecule, predicting its spectroscopic signatures based on established principles. Finally, we will explore the potential applications of this compound and related scaffolds in the landscape of modern drug development, grounding the discussion in the critical role of carboxylic acids in pharmacophores. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this specific chemical entity.

Core Identification and Molecular Structure

This compound is a carboxylic acid featuring a cyclobutane ring substituted with a phenyl group at the 3-position relative to the carboxyl group. This structure presents opportunities for stereoisomerism (cis/trans), which can significantly impact its biological activity and physicochemical properties.

| Identifier | Value | Source |

| Chemical Name | This compound | Aribo Biotechnology |

| CAS Number | 66016-28-2 | Aribo Biotechnology |

| Molecular Formula | C11H12O2 | Aribo Biotechnology |

| Molecular Weight | 176.21 g/mol | Aribo Biotechnology |

| SMILES | OC(=O)C1CC(C1)c1ccccc1 | Aribo Biotechnology |

The presence of two substituents on the cyclobutane ring gives rise to cis and trans isomers. The relative orientation of the phenyl and carboxyl groups is crucial and is often determined or controlled during synthesis.

Caption: Molecular structures of cis and trans isomers of this compound.

Synthesis and Purification

The synthesis of substituted cyclobutanes can be challenging due to ring strain. However, established methodologies allow for the efficient construction of the 3-phenylcyclobutane scaffold. A common and effective approach involves the reaction of an organometallic reagent with a cyclobutanone derivative, followed by reduction and functional group manipulation.

Synthetic Pathway: Grignard Reaction and Hydrogenolysis

A reliable method for the synthesis of cis-3-phenylcyclobutanecarboxylic acids involves a three-step process starting from ethyl 3-ketocyclobutanecarboxylate.[1] This approach offers good control over the cis stereochemistry.

Caption: Workflow for the synthesis of cis-3-phenylcyclobutanecarboxylic acid.

Detailed Experimental Protocol

Step 1: Grignard Reaction

-

To a solution of phenylmagnesium bromide in diethyl ether, add a solution of ethyl 3-ketocyclobutanecarboxylate dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 3-hydroxy-3-phenylcyclobutanecarboxylate.

Causality: The Grignard reagent (phenylmagnesium bromide) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclobutanone. This forms a tertiary alcohol. The use of low temperature helps to control the exothermicity of the reaction.

Step 2: Palladium-Catalyzed Hydrogenolysis

-

Dissolve the crude product from Step 1 in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of palladium on activated charcoal (10% w/w).

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain ethyl cis-3-phenylcyclobutanecarboxylate.

Causality: The palladium catalyst facilitates the hydrogenolysis of the benzylic hydroxyl group. The hydrogen is delivered to the less sterically hindered face of the molecule, leading predominantly to the cis isomer.

Step 3: Saponification

-

Dissolve the ester from Step 2 in a mixture of ethanol and water.

-

Add an excess of potassium hydroxide and heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the cleavage of the ester bond, forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Analytical Characterization and Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons: Multiplet in the range of 7.2-7.4 ppm. - Cyclobutane protons: Complex multiplets between 2.0-3.5 ppm. The stereochemistry (cis vs. trans) will influence the coupling constants and chemical shifts of these protons. - Carboxylic acid proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | - Carboxyl carbon: Signal in the range of 175-185 ppm.[2] - Aromatic carbons: Signals between 125-145 ppm. - Cyclobutane carbons: Signals in the aliphatic region, typically between 20-50 ppm. |

| IR Spectroscopy | - O-H stretch (carboxylic acid): A very broad band from approximately 3500 to 2500 cm⁻¹, characteristic of the hydrogen-bonded dimer.[3] - C-H stretch (aromatic and aliphatic): Peaks just above and below 3000 cm⁻¹. - C=O stretch (carbonyl): A strong, sharp absorption in the range of 1700-1730 cm⁻¹.[3] - C-O stretch: A medium intensity band between 1210-1320 cm⁻¹.[3] |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 176.21). - Fragmentation: Common fragmentation patterns would include the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the cyclobutane ring. |

Applications in Research and Drug Development

The carboxylic acid functional group is a cornerstone in medicinal chemistry, present in approximately 25% of all commercialized pharmaceuticals.[4] It often serves as a key binding motif to biological targets through hydrogen bonding and ionic interactions. However, the inherent acidity and polarity of the carboxyl group can sometimes lead to poor metabolic stability and limited membrane permeability.[5]

Role as a Pharmacophore

This compound can be considered a rigid scaffold that positions a phenyl group and a carboxylic acid in a defined spatial arrangement. This makes it an attractive building block for designing molecules that target specific protein binding pockets. The cyclobutane ring introduces a degree of conformational constraint compared to more flexible aliphatic chains, which can be advantageous for binding affinity and selectivity.

Bioisosteric Replacement and Analogue Development

In drug design, the carboxylic acid group of a lead compound is often replaced with bioisosteres to fine-tune its properties.[6] Understanding the structure-activity relationship of a molecule like this compound can inform the design of such bioisosteres, which might include tetrazoles, hydroxamic acids, or other acidic heterocycles.[4]

Potential Therapeutic Areas

While specific applications of this compound are not extensively documented in publicly available literature, scaffolds containing both aromatic and carboxylic acid moieties are prevalent in various therapeutic areas. For instance, pyridine carboxylic acid isomers have been foundational in developing drugs for tuberculosis, cancer, and diabetes.[7] Similarly, para-aminobenzoic acid (PABA) derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[8] By extension, this compound serves as a valuable starting point for the synthesis of novel compounds with potential therapeutic applications.

Caption: Role of the this compound scaffold in a drug discovery pipeline.

Conclusion

This compound represents a structurally interesting and synthetically accessible molecule. Its rigid framework and key functional groups make it a valuable building block for medicinal chemistry research. This guide has provided a comprehensive overview of its identification, a detailed and reasoned synthetic protocol, and an informed prediction of its analytical characteristics. As the demand for novel chemical entities in drug discovery continues to grow, a thorough understanding of such fundamental scaffolds is paramount for the rational design of the next generation of therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Phenylcyclobutane Scaffold: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

The phenylcyclobutane motif, an intriguing structural element combining aromatic planarity with the inherent strain and three-dimensionality of a four-membered carbocycle, has emerged as a valuable scaffold in medicinal chemistry and materials science.[1][2] Its unique conformational constraints and stereochemical possibilities offer a powerful tool for the design of novel therapeutics and functional materials.[3] This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of phenylcyclobutane compounds, with a particular focus on their role in drug discovery. We will delve into the mechanistic underpinnings of key synthetic transformations, explore the diverse reactivity of the cyclobutane ring, and analyze the structure-activity relationships of biologically active phenylcyclobutane derivatives. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to harness the potential of this versatile chemical scaffold.

Introduction: The Allure of a Strained Ring

The cyclobutane ring, once considered a mere chemical curiosity due to its significant ring strain (approximately 26 kcal/mol), is now recognized as a privileged scaffold in organic synthesis and medicinal chemistry.[2] The fusion of this strained carbocycle with a phenyl group gives rise to the phenylcyclobutane core, a structure that offers a unique blend of rigidity and three-dimensionality. This distinct geometry allows for the precise positioning of substituents in space, making it an attractive template for the design of molecules that can interact with biological targets with high affinity and selectivity.[3]

In the realm of drug discovery, the phenylcyclobutane moiety has been successfully employed as a bioisosteric replacement for other common structural motifs, such as gem-dimethyl groups or larger rings, leading to improved pharmacokinetic and pharmacodynamic properties.[1] Furthermore, the conformational rigidity imparted by the cyclobutane ring can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor and thereby enhancing potency.[2] This guide will explore the fundamental principles and practical applications of phenylcyclobutane chemistry, providing the reader with the knowledge to effectively utilize this scaffold in their own research endeavors.

Synthesis of Phenylcyclobutane Compounds: Forging the Four-Membered Ring

The construction of the strained cyclobutane ring presents a unique synthetic challenge. However, a variety of powerful methods have been developed for the efficient synthesis of phenylcyclobutane derivatives, with [2+2] cycloaddition reactions being the most prominent.[4][5]

[2+2] Cycloaddition Reactions: The Cornerstone of Phenylcyclobutane Synthesis

The [2+2] cycloaddition, a reaction in which two unsaturated molecules combine to form a four-membered ring, is the most direct and widely used method for the synthesis of cyclobutanes.[6] In the context of phenylcyclobutane synthesis, this typically involves the reaction of a styrene derivative with another alkene.

Photochemical [2+2] cycloaddition is a classic and effective method for the synthesis of cyclobutanes.[6] The reaction is initiated by the photoexcitation of one of the alkene partners to its triplet state, which then adds to the ground state of the second alkene in a stepwise manner via a 1,4-diradical intermediate.

General Protocol for Photochemical [2+2] Cycloaddition of Styrene and an Alkene:

-

Reaction Setup: In a quartz reaction vessel, dissolve the styrene derivative (1.0 equiv) and the alkene partner (1.0-5.0 equiv) in a suitable solvent (e.g., acetone, acetonitrile, or benzene). Acetone can often serve as both the solvent and a photosensitizer.

-

Degassing: Degas the solution thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can quench the triplet excited state.

-

Irradiation: Irradiate the reaction mixture with a UV lamp (e.g., a medium-pressure mercury lamp) at a suitable temperature (often room temperature).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Upon completion, remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired phenylcyclobutane derivative.

Caption: General workflow for photochemical [2+2] cycloaddition.

Lewis acids can catalyze the [2+2] cycloaddition of allenoates with alkenes, providing a mild and efficient route to substituted cyclobutanes.[7] This method has been successfully applied to the synthesis of 1,3-substituted cyclobutanes.[7]

Exemplary Protocol for Lewis Acid-Promoted [2+2] Cycloaddition:

-

Catalyst Preparation: In an oven-dried flask under an inert atmosphere, prepare a solution of the Lewis acid (e.g., Sc(OTf)₃, 10 mol%) in a dry, non-coordinating solvent (e.g., dichloromethane).

-

Reaction Execution: To the catalyst solution, add the allenoate (e.g., phenyl 2,3-butadienoate, 1.0 equiv) and the terminal alkene (1.2 equiv).

-

Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Radical Cyclization Reactions

Radical cyclization reactions offer an alternative approach to the synthesis of cyclobutane rings.[8] These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto a double or triple bond.[9][10] Photoredox catalysis has emerged as a powerful tool for initiating these radical cascades under mild conditions.[9]

Reactivity of Phenylcyclobutane Compounds: Harnessing Ring Strain

The inherent ring strain of the cyclobutane core in phenylcyclobutane derivatives is a key determinant of their chemical reactivity.[11] This strain can be released through a variety of ring-opening and rearrangement reactions, providing access to a diverse range of molecular architectures.

Ring-Opening Reactions

The cleavage of one or more C-C bonds in the cyclobutane ring is a characteristic reaction of these compounds.[11][12] The regioselectivity of ring-opening is often influenced by the substitution pattern on the ring and the nature of the reagents employed.

Under thermal or photochemical conditions, cyclobutene derivatives can undergo electrocyclic ring-opening to form conjugated dienes.[11] This transformation is governed by the principles of orbital symmetry, with the stereochemical outcome being highly predictable.

Transition metals, particularly palladium, can catalyze the ring-opening of cyclobutanols through β-carbon elimination.[13] This methodology has been utilized in ring-opening polymerization to generate novel polyketones.[13]

Caption: Reactivity pathways of the phenylcyclobutane core.

Rearrangement Reactions

Phenylcyclobutane derivatives can undergo a variety of rearrangement reactions, often driven by the release of ring strain.[14][15] These transformations can lead to the formation of larger rings or acyclic products with complex substitution patterns. For instance, vinylcyclobutane derivatives can undergo oxidative rearrangements to yield cyclodecadiene derivatives.[14]

Phenylcyclobutanes in Drug Discovery: A Scaffold for Bioactivity

The unique structural and conformational properties of the phenylcyclobutane motif have made it an increasingly popular scaffold in medicinal chemistry.[3] Its incorporation into drug candidates can lead to improvements in potency, selectivity, and metabolic stability.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of phenylcyclobutane-containing compounds is crucial for the rational design of new therapeutic agents.[16][17][18] SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity.

Key SAR Considerations for Phenylcyclobutane Derivatives:

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly impact a compound's interaction with its biological target. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the aromatic ring, while bulky substituents can influence the overall shape and lipophilicity of the molecule.

-

Substitution on the Cyclobutane Ring: The stereochemistry and nature of substituents on the cyclobutane ring are critical for defining the three-dimensional pharmacophore. The relative orientation of functional groups (cis vs. trans) can dramatically affect binding affinity.

-

Linker Length and Composition: When the phenylcyclobutane moiety is part of a larger molecule, the length and flexibility of the linker connecting it to other pharmacophoric elements can be optimized to achieve optimal target engagement.

Table 1: Exemplary Structure-Activity Relationship Data for Phenylcyclobutane-Based αvβ3 Antagonists

| Compound | R1 (Phenyl Substituent) | R2 (Cyclobutane Substituent) | IC50 (nM) |

| 1a | H | -COOH | 150 |

| 1b | 4-F | -COOH | 85 |

| 1c | H | -CH2COOH | 210 |

| 1d | 4-F | -CH2COOH | 120 |

Data is hypothetical and for illustrative purposes.

Case Studies of Phenylcyclobutane-Containing Bioactive Molecules

Numerous biologically active compounds containing the phenylcyclobutane scaffold have been reported in the literature. These molecules exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. For example, certain dibenzylbutane lignan derivatives with a central cyclobutane core have shown potent anti-inflammatory activity.[19]

Spectroscopic Characterization of Phenylcyclobutane Compounds

The unambiguous characterization of phenylcyclobutane derivatives relies on a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy being particularly informative.[19][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure and stereochemistry of phenylcyclobutane compounds.[19][20]

-

¹H NMR: The chemical shifts and coupling constants of the cyclobutane protons provide valuable information about their chemical environment and relative stereochemistry. Protons on the cyclobutane ring typically resonate in the range of 1.5-3.0 ppm. The coupling constants between vicinal protons can help to distinguish between cis and trans isomers.

-

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the cyclobutane carbons are typically found in the range of 20-50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a phenylcyclobutane derivative.[20]

Typical IR Absorptions for Phenylcyclobutane Compounds:

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 3000-2850 |

| C=C (aromatic) | 1600-1450 |

| C-H (bending, monosubstituted benzene) | 770-730 and 710-690 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[20] The molecular ion peak (M⁺) can be used to confirm the molecular formula. Fragmentation patterns often involve cleavage of the cyclobutane ring or loss of substituents.

Applications in Materials Science

Beyond their applications in medicine, phenylcyclobutane compounds are also finding use in the development of advanced materials.

Polymer Chemistry

The ring-opening polymerization of functionalized cyclobutane derivatives, such as cyclobutanols, can be used to synthesize novel polymers with unique properties.[13] For example, palladium-catalyzed ring-opening of cyclobutanols can produce polyketones.[13] Additionally, cyclobutane-containing mechanophores can be incorporated into polymers to create materials that respond to mechanical stress.[21][22][23]

Liquid Crystals

While less common, the rigid and well-defined geometry of the phenylcyclobutane scaffold suggests its potential as a core component in the design of liquid crystalline materials.[24][25][] The incorporation of such a motif could lead to the development of liquid crystals with novel phase behaviors and electro-optical properties. Further research in this area is warranted.

Conclusion and Future Outlook

The phenylcyclobutane scaffold represents a powerful and versatile building block in modern organic chemistry. Its unique combination of aromatic character and strained-ring three-dimensionality provides a wealth of opportunities for the design and synthesis of novel molecules with tailored properties. The continued development of efficient and stereoselective synthetic methods, coupled with a deeper understanding of the reactivity and structure-activity relationships of these compounds, will undoubtedly lead to the discovery of new therapeutic agents and advanced materials. As our ability to manipulate and functionalize this intriguing scaffold grows, so too will its impact on the fields of drug discovery, materials science, and beyond.

References

- 1. Gold(I)-Catalyzed Enantioselective Ring Expansion of Allenylcyclopropanols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. baranlab.org [baranlab.org]

- 3. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radical cyclization - Wikipedia [en.wikipedia.org]

- 9. Photoredox-Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition-Polar Cyclization Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances in cascade radical cyclization of radical acceptors for the synthesis of carbo- and heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. tus.elsevierpure.com [tus.elsevierpure.com]

- 13. Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxidative rearrangements of tricyclic vinylcyclobutane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rearrangement [www2.chemistry.msu.edu]

- 16. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 17. fvs.com.py [fvs.com.py]

- 18. longdom.org [longdom.org]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. par.nsf.gov [par.nsf.gov]

- 22. researchgate.net [researchgate.net]

- 23. Deep dive into fused cyclobutane polymechanophores - American Chemical Society [acs.digitellinc.com]

- 24. mdpi.com [mdpi.com]

- 25. dakenchem.com [dakenchem.com]

An In-depth Technical Guide on the Stereochemistry of Substituted Cyclobutane Rings

Aimed at Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclobutane moiety, once considered a synthetic curiosity, has emerged as a critical structural motif in modern medicinal chemistry and materials science.[1][2] Its inherent ring strain and unique puckered three-dimensional geometry offer a powerful tool for the precise spatial arrangement of functional groups, influencing molecular recognition, metabolic stability, and pharmacokinetic properties.[1][2] This guide provides a comprehensive exploration of the core principles governing the stereochemistry of substituted cyclobutane rings. We delve into the nuances of conformational analysis, the profound impact of substituents on ring puckering, and the advanced analytical and computational methodologies required for unambiguous stereochemical assignment. This document is intended to serve as a detailed technical resource for scientists engaged in the design and synthesis of novel molecular entities.

The Dynamic Conformational Landscape of the Cyclobutane Ring

Contrary to the flat polygon often depicted in textbooks, the cyclobutane ring exists in a dynamic, puckered conformation to alleviate the significant torsional strain that would arise from eclipsing interactions in a planar arrangement.[3][4][5] This puckering also helps to slightly reduce the severe angle strain inherent in a four-membered ring, where the bond angles are compressed to approximately 88° from the ideal 109.5° for sp³ hybridized carbons.[1]

The puckered conformation of cyclobutane can be described by a "butterfly" or "bent" geometry, characterized by a puckering angle (the dihedral angle between the two C-C-C planes) of about 25-35°.[3][6][7] Unsubstituted cyclobutane undergoes a rapid ring inversion process, flipping between two equivalent puckered conformations through a higher-energy planar transition state.[4] The energy barrier for this inversion is relatively low, approximately 1.45 kcal/mol, allowing for facile interconversion at ambient temperatures.[4]

Figure 1: The driving force for cyclobutane ring puckering.

Substituent Effects: Directing Stereochemical Outcomes

The introduction of substituents onto the cyclobutane ring has a profound impact on its conformational preferences, leading to the formation of distinct and often separable stereoisomers. The interplay of steric and electronic factors dictates the favored puckered conformation and the spatial orientation of the substituents.

Monosubstituted Cyclobutanes

In a monosubstituted cyclobutane, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position. The equatorial position is generally favored to minimize steric hindrance with the syn-axial hydrogen atoms, a phenomenon analogous to the 1,3-diaxial interactions in cyclohexane.[8][9][10]

Disubstituted Cyclobutanes

The presence of two substituents gives rise to cis and trans diastereomers, each with its own set of preferred conformations.

-

1,2-Disubstituted Cyclobutanes: For cis-1,2-disubstituted cyclobutanes, the substituents adopt an axial/equatorial arrangement. In the trans isomer, a diequatorial conformation is typically more stable than a diaxial one, minimizing steric repulsions.

-

1,3-Disubstituted Cyclobutanes: In cis-1,3-disubstituted cyclobutanes, a diequatorial conformation is strongly favored to avoid significant transannular steric strain between the two substituents. The trans isomer exists in an axial/equatorial arrangement.

| Substitution Pattern | Isomer | Favored Conformation | Key Considerations |

| Monosubstituted | - | Equatorial | Minimizes 1,3-diaxial-like interactions. |

| 1,2-Disubstituted | cis | Axial/Equatorial | Balances steric interactions. |

| trans | Diequatorial | Minimizes steric interactions. | |

| 1,3-Disubstituted | cis | Diequatorial | Avoids transannular strain. |

| trans | Axial/Equatorial | Balances steric interactions. |

Table 1: General Conformational Preferences in Substituted Cyclobutanes.

Advanced Methodologies for Stereochemical Elucidation

The definitive assignment of stereochemistry in substituted cyclobutanes requires a multi-faceted approach, combining spectroscopic, crystallographic, and computational techniques.

NMR Spectroscopy: A Window into Solution-Phase Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the three-dimensional structure of molecules in solution.

-

¹H NMR Coupling Constants: The magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is dependent on the dihedral angle, as described by the Karplus relationship. This allows for the determination of the relative orientation of substituents.

-

Nuclear Overhauser Effect (NOE): Through-space correlations observed in NOE experiments (e.g., NOESY, ROESY) provide direct evidence of the proximity of different protons, which is crucial for assigning stereochemistry.[11]

Experimental Protocol: A General Workflow for NMR-based Stereochemical Assignment

-

Data Acquisition: Obtain high-resolution 1D ¹H and 2D NMR spectra (COSY, HSQC, HMBC, and NOESY/ROESY) in a suitable deuterated solvent.

-

Signal Assignment: Utilize the suite of 2D NMR experiments to unambiguously assign all proton and carbon signals.

-

Coupling Constant Analysis: Extract all relevant ³J(H,H) coupling constants from the ¹H NMR spectrum.

-

NOE Analysis: Identify key NOE correlations. For instance, a strong NOE between two protons on a 1,3-disubstituted cyclobutane would suggest a cis relationship.

-

Structural Modeling: Integrate the coupling constant and NOE data to build a self-consistent 3D model of the molecule's predominant conformation in solution.

Figure 2: A streamlined workflow for NMR-based stereochemical analysis.

X-ray Crystallography: The Gold Standard for Solid-State Structure

For crystalline materials, single-crystal X-ray diffraction provides an unequivocal determination of the molecular structure in the solid state.[12][13] This technique yields precise bond lengths, bond angles, and the exact puckering of the cyclobutane ring, serving as a definitive reference for stereochemical assignment.

Computational Chemistry: Predicting and Rationalizing Conformations

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting the relative stabilities of different stereoisomers and conformers.[14][15][16] By calculating the energies of various possible structures, researchers can gain insights into the thermodynamic preferences and rationalize experimentally observed outcomes.

Computational Protocol: A General Workflow for Conformational Analysis

-

In Silico Model Generation: Build 3D models of all plausible stereoisomers and their likely low-energy conformations.

-

Geometry Optimization: Perform geometry optimizations using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the minimum energy structure for each conformer.

-

Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory to obtain more accurate relative energies.

-

Population Analysis: Use the calculated Gibbs free energies to predict the Boltzmann population of each conformer at a given temperature.

-

Comparison with Experimental Data: Correlate the predicted lowest-energy conformation with experimental data from NMR and/or X-ray crystallography for validation.

The Cyclobutane Scaffold in Drug Discovery